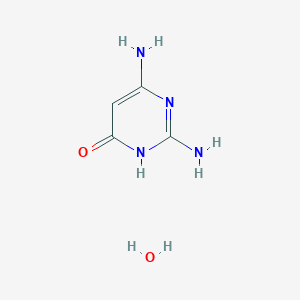

2,6-Diaminopyrimidin-4(1H)-one hydrate

Description

2,6-Diaminopyrimidin-4(1H)-one hydrate is a heterocyclic organic compound featuring a pyrimidine backbone substituted with amino groups at positions 2 and 6, along with a ketone group at position 2. Its hydrated form enhances stability, making it a critical intermediate in pharmaceutical and materials chemistry. This compound is widely recognized for its role as a versatile building block in organic synthesis, particularly in constructing fused pyrimidine derivatives. For instance, it participates in catalyst-free intermolecular reactions with nitroolefins and unsaturated pyrazolones to yield dihydrofurofused pyrimidines under mild conditions . Its synthetic utility is further highlighted in multicomponent domino reactions, enabling efficient access to complex heterocyclic frameworks .

Propriétés

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H5,5,6,7,8,9);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLKDSMCITXHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The most industrially viable method involves chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) using phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of DAHP is replaced by chlorine. Key parameters include:

Excess POCl₃ is distilled post-reaction for recycling, enhancing cost efficiency. Quenching with ethanol at 30–40°C ensures safety by mitigating exothermic risks compared to water quenching.

Isolation and Neutralization

Post-quenching, ethyl acetate acts as a dispersant to precipitate 2,4-diamino-6-chloropyrimidine hydrochloride. Neutralization with ammonia water (pH 6–7) followed by ethyl acetate extraction yields the final product.

Condensation with Chloro(formyl)acetonitrile in Aqueous Media

Reaction Conditions and Limitations

An alternative method condenses DAHP with chloro(formyl)acetonitrile in water using sodium acetate as a base. This one-pot synthesis operates at 50–100°C for 22 hours but achieves a lower yield (40%) due to side reactions.

Purification Challenges

The crude product requires sequential purification with ethanol, toluene/methanol mixtures, and charcoal treatment to remove impurities. The final neutralization with HCl introduces variability in hydrate formation.

Comparative Analysis of Methods

Efficiency and Scalability

-

POCl₃ method : Superior yield (82%) and scalability due to POCl₃ recycling.

-

Chloro(formyl)acetonitrile method : Lower yield (40%) but avoids hazardous chlorination agents.

Characterization and Hydrate Stability

The hydrate form is confirmed via:

-

¹H-NMR : Peaks at δ 6.64 (NH₂), δ 6.42 (NH₂), and δ 5.73 (Ar-H).

-

X-ray diffraction : Monoclinic crystal structure with water molecules in the lattice.

Stability tests indicate the hydrate remains intact below 100°C but dehydrates at higher temperatures.

Industrial Applications and Modifications

2,6-Diaminopyrimidin-4(1H)-one hydrate serves as a precursor for sulfonate derivatives used in anthelmintic agents. Modifications include:

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diaminopyrimidin-4(1H)-one hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form other pyrimidine derivatives.

Substitution: The amino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

2,6-Diaminopyrimidin-4(1H)-one hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,6-Diaminopyrimidin-4(1H)-one hydrate involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes involved in nucleic acid metabolism, thereby affecting the synthesis and function of DNA and RNA. The compound’s effects are mediated through various biochemical pathways, making it a valuable tool in research and therapeutic applications.

Comparaison Avec Des Composés Similaires

Key Observations:

Reactivity in Cyclization Reactions: this compound outperforms analogues like 5-Amino-2,6-dioxo-tetrahydropyrimidine-4-carboxylic acid due to its unhindered amino groups, which facilitate nucleophilic attacks in multicomponent reactions . The carboxylic acid substituent in the latter introduces steric and electronic barriers, reducing its efficacy in similar reactions .

Thermodynamic Stability: Hydration significantly stabilizes the 4-one group in this compound, a feature absent in non-hydrated analogues. This stability is crucial for its use in prolonged synthetic processes .

Diverse Functionalization: Unlike imidazole-based derivatives (e.g., 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid), the pyrimidine core of this compound allows for regioselective modifications at multiple positions, enabling tailored synthesis of bioactive molecules .

Activité Biologique

2,6-Diaminopyrimidin-4(1H)-one hydrate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to several biologically active molecules and has been investigated for its effects on various biological pathways.

The molecular formula of this compound is , and its structure includes two amino groups at the 2 and 6 positions of the pyrimidine ring, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyrimidine have shown significant activity against various bacterial strains. A study evaluated several hydrazinyl pyrido[2,3-d]pyrimidin-4-one analogues, revealing notable antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 16l | Mycobacterium tuberculosis | 6.25 μg/mL |

| 13 | Staphylococcus aureus | 8–10 ppm |

| 9 | Escherichia coli | >200 ppm |

Anti-Tubercular Activity

A specific derivative of the compound demonstrated significant anti-tubercular activity with an MIC of 6.25 μg/mL, indicating its potential as a lead compound for tuberculosis treatment . The selectivity against Vero cells suggests that these compounds can differentiate between pathogenic and non-pathogenic cells, which is crucial for drug development.

Enzyme Inhibition

This compound has been implicated in the inhibition of key enzymes involved in nucleotide synthesis. It acts as a GTP cyclohydrolase I (GCH1) inhibitor, which plays a role in the synthesis of tetrahydrobiopterin (BH4), a cofactor essential for nitric oxide synthase (NOS) activity . This inhibition can lead to reduced nitric oxide production, impacting various physiological processes.

Study on Antimicrobial Properties

In a recent evaluation of synthesized pyrimidine derivatives, compounds were tested against multiple strains including Staphylococcus aureus, Bacillus cereus, and Candida albicans. The study found that certain modifications in the chemical structure significantly enhanced antimicrobial efficacy. For example, introducing electron-donating groups at specific positions on the pyrimidine ring improved activity against these pathogens .

Research on Selectivity and Toxicity

Another investigation focused on the selectivity of these compounds towards mammalian cells versus microbial cells. Compounds were shown to be non-toxic to normal mammalian cells while exhibiting strong inhibitory effects on pathogenic microbes. This selectivity is vital for reducing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-diaminopyrimidin-4(1H)-one hydrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 2-amino-4,6-dimethyl nicotinamide or via multicomponent reactions. Key parameters include catalyst choice (e.g., Pd/SBA-15 nanocatalysts for enhanced efficiency ), solvent selection (e.g., 1,4-dioxane for improved solubility ), and temperature control (e.g., 50°C for balanced kinetics and stability ). Optimization tables (e.g., Table 1 in ) provide comparative data on yields under varying conditions.

Q. How can researchers confirm the hydration state and purity of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) is critical for quantifying water content. Complementary techniques include X-ray diffraction (XRD) for crystallinity assessment and nuclear magnetic resonance (NMR) for structural validation. Residual solvents should be analyzed via gas chromatography (GC) to meet pharmacopeial standards .

Q. What are the standard protocols for characterizing derivatives of 2,6-diaminopyrimidin-4(1H)-one?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) are used for molecular weight and functional group analysis. For derivatives like spirodihydrofuropyrimidines, X-ray crystallography (e.g., CCDC data in ) provides definitive structural confirmation. Reaction intermediates should be monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can mechanistic insights into iodine-catalyzed cyclization reactions involving 2,6-diaminopyrimidin-4(1H)-one be applied to novel syntheses?

- Methodological Answer : Iodine catalysis facilitates intramolecular cyclization by stabilizing transition states through halogen bonding. Researchers should screen iodine sources (e.g., I₂ vs. KI) and oxidizing agents (e.g., tert-butyl hydroperoxide) to enhance regioselectivity. Kinetic studies under open-air vs. inert conditions (e.g., oxygen sensitivity in ) reveal pathway dependencies .

Q. What computational tools are suitable for predicting the reactivity of 2,6-diaminopyrimidin-4(1H)-one in multicomponent reactions?

- Methodological Answer : Density functional theory (DFT) simulations can model electron distribution and reactive sites. Software like Gaussian or ORCA aids in predicting transition states for cyclocondensation reactions. Experimental validation via substituent effects (e.g., nitroolefins in ) refines computational models .

Q. How should researchers address contradictions in catalytic efficiency between Pd/SBA-15 and iodine-based systems?

- Methodological Answer : Comparative studies should evaluate substrate scope, turnover frequency (TOF), and environmental factors (e.g., solvent polarity, temperature). For Pd/SBA-15, focus on recyclability and leaching tests , while iodine systems require stability assessments under oxidative conditions. Cross-referencing yield tables ( vs. 14) identifies system-specific advantages .

Q. What strategies improve scalability for synthesizing pyrido[2,3-d]pyrimidine derivatives from 2,6-diaminopyrimidin-4(1H)-one?

- Methodological Answer : Continuous-flow reactors minimize side reactions in large-scale syntheses. Nanocatalysts like Pd/SBA-15 enhance surface area and reduce metal loading. Process optimization should prioritize solvent recovery (e.g., 1,4-dioxane recycling) and waste reduction via green chemistry principles .

Data Contradiction and Resolution

Q. Why do reported yields for spirodihydrofuropyrimidines vary widely (4–96%) across studies?

- Methodological Answer : Discrepancies arise from differences in iodine source purity, solvent drying protocols, and oxygen sensitivity. Standardizing reaction conditions (e.g., anhydrous 1,4-dioxane, controlled O₂ levels) and reporting detailed experimental logs (e.g., ’s entry-by-entry optimization) reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.